molecular formula C22H30O4 B13418111 Estradiol-7alpha-butyric acid CAS No. 55592-40-0

Estradiol-7alpha-butyric acid

Cat. No.: B13418111
CAS No.: 55592-40-0
M. Wt: 358.5 g/mol
InChI Key: CREQPSVLNJPFSL-HHZNEMGLSA-N
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Description

Estradiol-7alpha-butyric acid is a synthetic derivative of estradiol, a potent estrogenic hormone. Estradiol is one of the primary forms of estrogen, playing a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. This compound is modified to include a butyric acid moiety at the 7alpha position, which can influence its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estradiol-7alpha-butyric acid typically involves the esterification of estradiol with butyric acid. This can be achieved through various chemical reactions, such as:

    Esterification: Estradiol is reacted with butyric acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

    Acylation: Another method involves the acylation of estradiol using butyryl chloride in the presence of a base like pyridine or triethylamine. This reaction is typically performed at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Estradiol-7alpha-butyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of estrone derivatives.

    Reduction: Formation of estradiol derivatives with reduced functional groups.

    Substitution: Formation of nitrated or halogenated estradiol derivatives.

Scientific Research Applications

Estradiol-7alpha-butyric acid has various applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity and stability of estradiol derivatives.

    Biology: Investigated for its effects on cellular processes and hormone receptor interactions.

    Medicine: Explored for potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Estradiol-7alpha-butyric acid exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of this compound to ERs induces a conformational change that allows the receptor to interact with coactivators or corepressors, modulating the transcription of estrogen-responsive genes. This can lead to various biological effects, such as cell proliferation, differentiation, and regulation of metabolic processes.

Comparison with Similar Compounds

Estradiol-7alpha-butyric acid can be compared with other estradiol derivatives, such as:

    Estradiol-17beta: The most potent and prevalent form of estrogen during a woman’s reproductive years.

    Estradiol-3-benzoate: A synthetic ester of estradiol used in hormone replacement therapy.

    Estradiol-17alpha-valerate: Another synthetic ester of estradiol with prolonged action.

Uniqueness

This compound is unique due to the presence of the butyric acid moiety at the 7alpha position, which can influence its pharmacokinetic properties and biological activity. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy compared to other estradiol derivatives.

Properties

CAS No.

55592-40-0

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

4-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]butanoic acid

InChI

InChI=1S/C22H30O4/c1-22-10-9-17-16-6-5-15(23)12-14(16)11-13(3-2-4-20(25)26)21(17)18(22)7-8-19(22)24/h5-6,12-13,17-19,21,23-24H,2-4,7-11H2,1H3,(H,25,26)/t13-,17-,18+,19+,21-,22+/m1/s1

InChI Key

CREQPSVLNJPFSL-HHZNEMGLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCC(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCC(=O)O

Origin of Product

United States

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